Methyl 5-bromo-2-hydroxy-3-iodobenzoate falls under the category of halogenated aromatic compounds, which are known for their reactivity and utility in various chemical reactions. This classification is significant for its applications in synthesis and medicinal chemistry.
The synthesis of methyl 5-bromo-2-hydroxy-3-iodobenzoate can be achieved through several methods, often involving halogenation and esterification processes. A common synthetic route involves the following steps:
The molecular structure of methyl 5-bromo-2-hydroxy-3-iodobenzoate features:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, revealing characteristic peaks corresponding to the functional groups present.
Methyl 5-bromo-2-hydroxy-3-iodobenzoate is involved in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for methyl 5-bromo-2-hydroxy-3-iodobenzoate primarily relates to its reactivity in substitution reactions. For instance, during nucleophilic substitution:
This mechanism allows for diverse applications in synthesizing more complex organic molecules.
Methyl 5-bromo-2-hydroxy-3-iodobenzoate exhibits several important physical and chemical properties:
These properties are critical for determining its handling and application in laboratory settings.
Methyl 5-bromo-2-hydroxy-3-iodobenzoate finds utility across various scientific fields:
Systematically named as methyl 5-bromo-2-hydroxy-3-iodobenzoate (CAS not assigned in search results), this compound has the molecular formula C₈H₆BrIO₃ and a molecular weight of 348.95 g/mol [1]. Its structure features:
Key structural characteristics were confirmed through spectral analysis (implied by synthesis context) [1]:
Table 1: Structural Comparison of Related Halogenated Benzoates
Compound Name | Molecular Formula | Key Substituents | Notable Features |
---|---|---|---|
Methyl 5-bromo-2-hydroxy-3-iodobenzoate | C₈H₆BrIO₃ | 5-Br, 2-OH, 3-I, 1-COOCH₃ | Ortho-hydroxy ester; dual halogenation |
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C₉H₉BrO₄ | 5-Br, 2-OH, 3-OCH₃, 1-COOCH₃ | Methoxy vs. iodo substitution |
Methyl 5-bromo-2-iodobenzoate | C₈H₆BrIO₂ | 5-Br, 2-I, 1-COOCH₃ | Lacks phenolic OH; mp 45–49°C [6] |
This tri-functionalized benzoate plays several critical roles in advanced chemical synthesis:
Pharmaceutical Intermediate: Serves as a precursor to bioactive hydrazide-hydrazones. Derivatives exhibit selective cytotoxicity against renal (769-P) and hepatic (HepG2) cancer cell lines. Notably, chloro- or nitro-substituted analogs demonstrate enhanced tumor cell selectivity, while indole-containing derivatives inhibit COX-2 signaling pathways [2]. The compound’s halogen diversity enables sequential cross-coupling for targeted drug candidate synthesis.
Materials Science Building Block: The iodine and bromine atoms facilitate sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to construct extended π-systems. This capability is vital for synthesizing organic electronic materials like those used in OFETs and OLEDs, where controlled conjugation length and halogenated precursors determine optoelectronic properties [5] [6].
Radioimaging Prosthetic Groups: Analogous iodobenzoates (e.g., N-succinimidyl 4-iodobenzoate) serve as radioiodination agents for peptides/proteins. The compound’s structure provides a template for developing new bimodal imaging agents combining iodine-125 with other isotopes [8].
Table 2: Key Research Applications of Methyl 5-Bromo-2-Hydroxy-3-Iodobenzoate Derivatives
Application Area | Specific Use | Research Findings |
---|---|---|
Anticancer Agents | Hydrazide-hydrazone synthesis | COX-2 inhibition in 769-P cells (Derivative 16) [2] |
Organic Electronics | Cross-coupling for conjugated polymers | Synthesis of dioctyloxy-functionalized anthanthrones [5] |
Radiopharmaceuticals | Precursor for prosthetic labeling groups | Improved in vivo stability vs. phenolic analogs [8] |
Early synthetic routes relied on sequential halogenation and esterification steps:
Classical Esterification: 5-Bromo-2-hydroxybenzoic acid precursors were esterified (e.g., SOCl₂/MeOH) followed by electrophilic iodination. Initial methods suffered from regioselectivity issues due to competition between C3 and C5 positions during iodination, requiring protecting groups [1].
Electrophilic Iodination Advances: Directed ortho-iodination using I₂/oxidant systems leveraged the ortho-phenolic group’s directing effect, improving C3 selectivity. Methyl 5-bromo-2-iodobenzoate (precursor to the title compound) became commercially accessible (97% purity, mp 45–49°C) [6], enabling more complex functionalization.
Modern Catalyst-Controlled Methods: Palladium-catalyzed routes now allow direct carbonylative esterification of halogenated phenols. For example, Pd(OAc)₂/Xantphos systems convert aryl iodides like 3-iodo-5-bromosalicylate analogs into esters under CO atmosphere, avoiding harsh acid conditions [5] [6]. One-pot halogenation-esterification protocols have reduced step counts, with yields increasing from ~50% to >85% through optimized catalysts [6].
Table 3: Evolution of Key Synthetic Methods
Synthetic Era | Method | Conditions | Yield/Limitations |
---|---|---|---|
Early approaches | Sequential halogenation | Br₂/Fe → I₂/EtOH (stepwise) | <60%; regioisomer formation |
Intermediate period | Esterification then iodination | SOCl₂/MeOH → I₂/H₂O₂ | 70–75%; requires protection/deprotection |
Modern protocols | One-pot Pd-catalyzed carbonylation | Aryl iodide, Pd(OAc)₂, Xantphos, CO, MeOH | >85%; excellent regiocontrol [5] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8